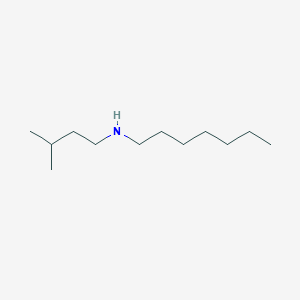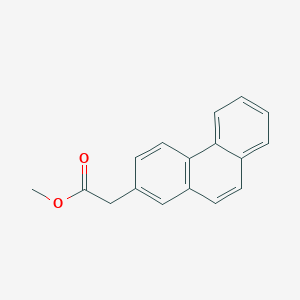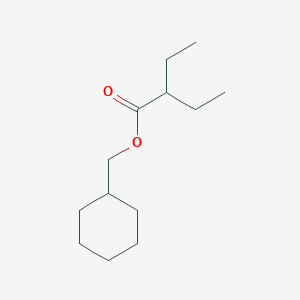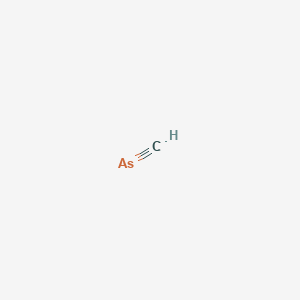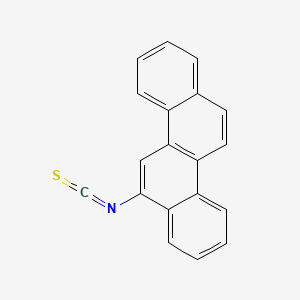
6-Chrysenyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chrysenyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds are characterized by the functional group R−N=C=S, where R represents an organic group. This compound, specifically, is derived from chrysene, a polycyclic aromatic hydrocarbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chrysenyl isothiocyanate typically involves the reaction of 6-chrysenylamine with carbon disulfide in the presence of a base, followed by desulfurization. A common method includes:
Formation of Dithiocarbamate: 6-Chrysenylamine reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form a dithiocarbamate intermediate.
Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent like cyanuric chloride to yield this compound.
Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale reactors and continuous flow systems to ensure efficient and safe handling of reagents. The process involves:
Continuous Flow Reactors: These reactors allow for the controlled addition of reagents and efficient heat management.
Safety Measures: Due to the toxicity of some reagents, industrial processes are designed with safety protocols to minimize exposure and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chrysenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Oxidation: Can be oxidized to form sulfonyl derivatives under specific conditions.
Hydrolysis: Hydrolyzes in the presence of water to form amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products:
Thioureas: Formed from reactions with amines.
Thiocarbamates: Formed from reactions with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Applications De Recherche Scientifique
6-Chrysenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.
Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.
Medicine: Investigated for its chemopreventive properties, particularly in the prevention of cancer.
Industry: Used in the synthesis of agrochemicals and as a reagent in biochemical assays
Mécanisme D'action
The mechanism of action of 6-Chrysenyl isothiocyanate involves:
Electrophilic Attack: The isothiocyanate group is an electrophile, which reacts with nucleophilic sites in biological molecules.
Enzyme Inhibition: It can inhibit enzymes involved in carcinogen activation, such as cytochrome P450 enzymes.
Induction of Apoptosis: Promotes apoptosis in cancer cells by modulating signaling pathways such as the nuclear factor kappa B (NF-κB) pathway
Comparaison Avec Des Composés Similaires
Phenethyl isothiocyanate: Known for its anticancer properties.
Sulforaphane: Found in broccoli, known for its chemopreventive effects.
Allyl isothiocyanate: Found in mustard, known for its antimicrobial properties
Propriétés
Numéro CAS |
94255-53-5 |
|---|---|
Formule moléculaire |
C19H11NS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
6-isothiocyanatochrysene |
InChI |
InChI=1S/C19H11NS/c21-12-20-19-11-18-14-6-2-1-5-13(14)9-10-16(18)15-7-3-4-8-17(15)19/h1-11H |
Clé InChI |
CIAHPHFXCYGAPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
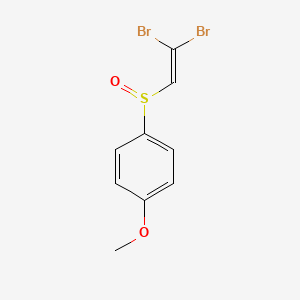
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
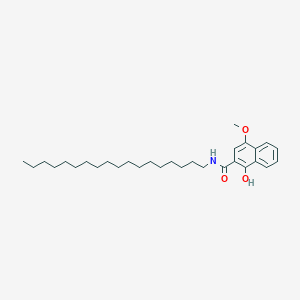
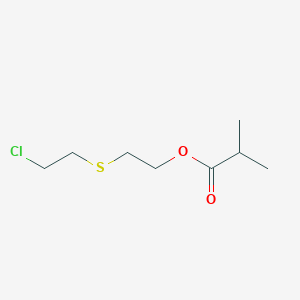
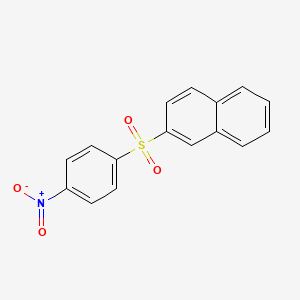
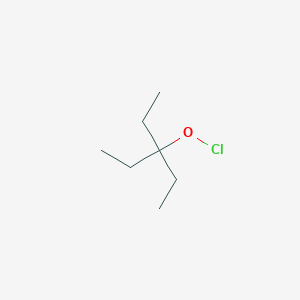
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

